

The PI3K/Akt/mTOR Pathway Modulator BAY1082439: A Technical Overview

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Compound of Interest

Compound Name: BAY1082439
CAS No.: 1375469-38-7
Cat. No.: B611978

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of **BAY1082439** on the PI3K/Akt/mTOR signaling pathway. **BAY1082439** is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha, beta, and delta isoforms, including mutated forms of PIK3CA.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various solid tumors, leading to increased tumor cell growth, survival, and resistance to therapies.[2] By targeting multiple PI3K isoforms, **BAY1082439** presents a promising strategy for the treatment of cancers with PI3K pathway activation, particularly those with PTEN loss.[1][4]

Core Mechanism of Action

BAY1082439 selectively inhibits the catalytic activity of PI3K α , PI3K β , and PI3K δ . This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt (also known as protein kinase B or PKB). Consequently, the entire PI3K/Akt/mTOR signaling cascade is suppressed,

resulting in the inhibition of cell growth, proliferation, and survival, and the induction of apoptosis in tumor cells.[2]

Quantitative Analysis of BAY1082439 Activity

The following tables summarize the quantitative data on the inhibitory effects of **BAY1082439** from preclinical studies.

Table 1: In Vitro Inhibitory Activity of **BAY1082439**

Target	IC50 (nM)	Assay Type	Source
PI3K α	4.9	Biochemical	[3]
PI3K β	15.0	Biochemical	[3]

Table 2: Cellular Effects of **BAY1082439** in PTEN-null Prostate Cancer Cell Lines

Cell Line	Effect	Concentration	Time Point	Source
PC3	Inhibition of cell growth	0.1-1 μ M	72 hours	[3]
LNCaP	Inhibition of cell growth	Not specified	Not specified	[1]
PC3	Induction of apoptosis	Not specified	Not specified	[1]
PC3	G1/S cell cycle arrest	Not specified	Not specified	[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on the study by Zou et al., Mol Cancer Ther, 2018.[4][5]

Western Blot Analysis

Objective: To determine the effect of **BAY1082439** on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Methodology:

- Cell Culture and Treatment: PTEN-null prostate cancer cells (e.g., PC3, LNCaP) are cultured in appropriate media. Cells are treated with varying concentrations of **BAY1082439** or vehicle control (DMSO) for specified time periods.
- Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, total S6, etc.). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Objective: To assess the effect of **BAY1082439** on the proliferation of cancer cells.

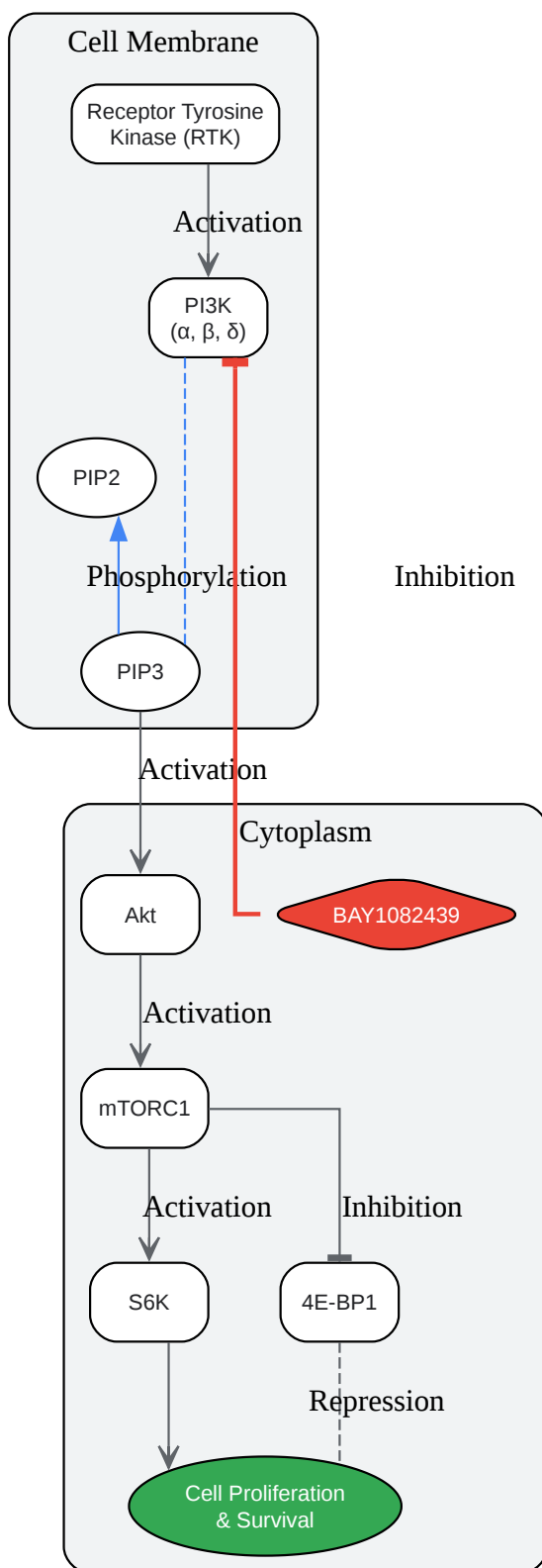
Methodology:

- Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
- Compound Treatment: After allowing the cells to attach overnight, they are treated with a range of concentrations of **BAY1082439**.

- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

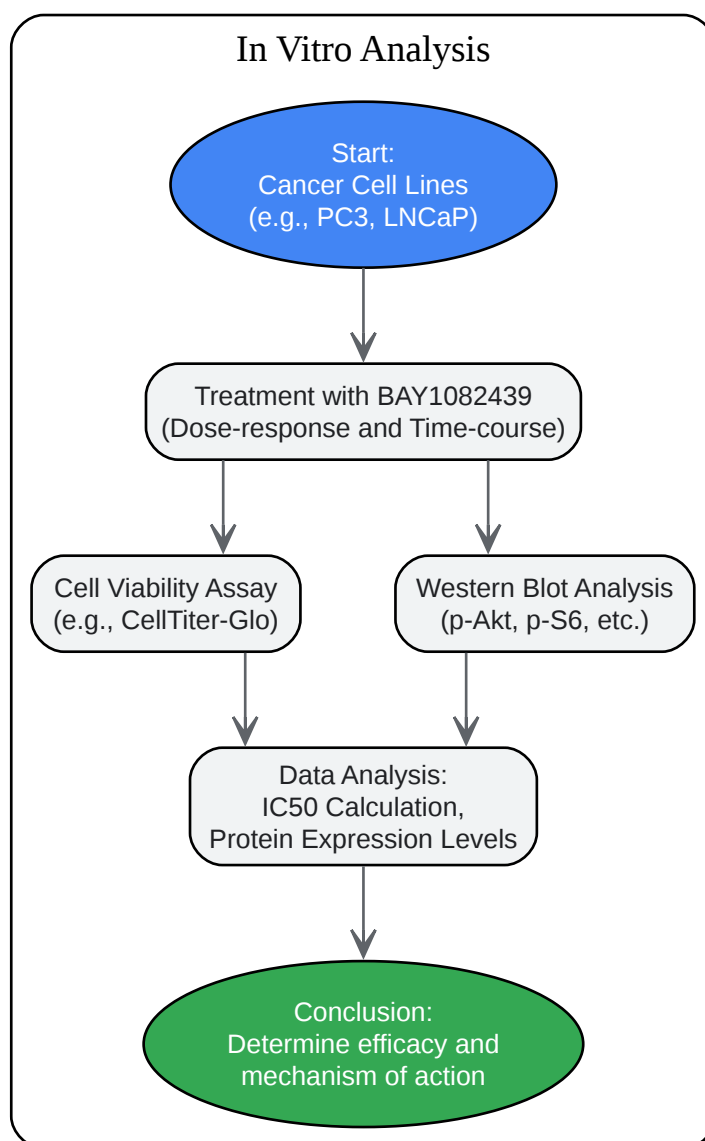
Visualizing the Impact of **BAY1082439**

The following diagrams illustrate the mechanism of action of **BAY1082439** and a typical experimental workflow.



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Diagram 1: PI3K/Akt/mTOR signaling pathway and the inhibitory action of **BAY1082439**.



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Diagram 2: A typical experimental workflow for evaluating **BAY1082439** in vitro.

Clinical Development

A Phase 1 clinical trial (NCT01728311) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **BAY1082439** in patients with advanced solid tumors. This study has been completed. Further clinical investigations will be necessary to fully determine the therapeutic potential of **BAY1082439** in various cancer types.

Conclusion

BAY1082439 is a potent and selective inhibitor of PI3K α , PI3K β , and PI3K δ , demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of cancer with activated PI3K signaling. Its ability to target multiple isoforms may offer a more comprehensive and durable inhibition of the PI3K/Akt/mTOR pathway, potentially overcoming some of the resistance mechanisms observed with isoform-specific inhibitors. The data presented in this guide underscore the therapeutic promise of **BAY1082439** and provide a foundation for its further investigation in clinical settings.

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